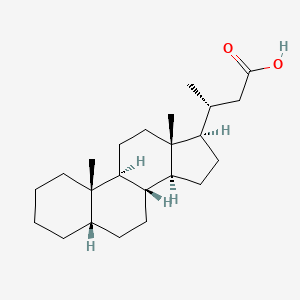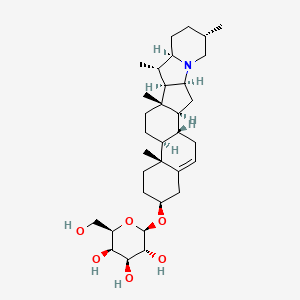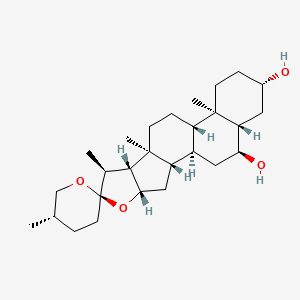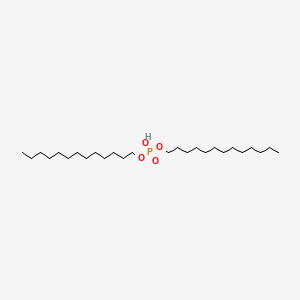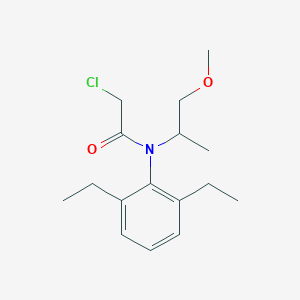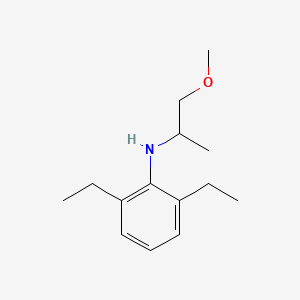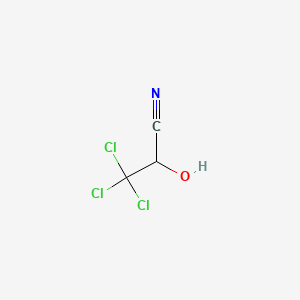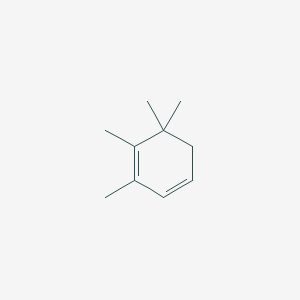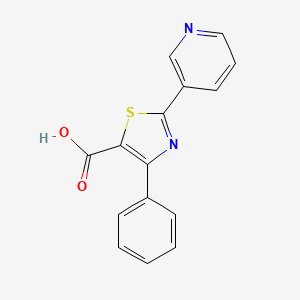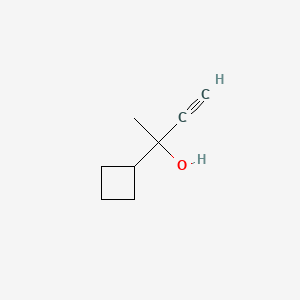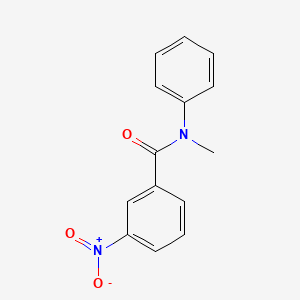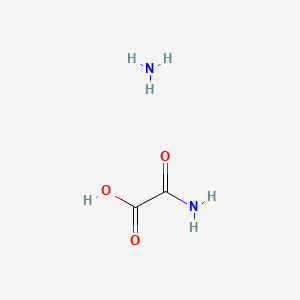
Ammonium oxamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium oxalate, also known as diammonium ethanedioate, is the salt of oxalic acid with ammonium. It is a common salt used in analysis to determine metal concentrations .
Synthesis Analysis
The synthesis of ammonium oxalate involves the reaction of oxalic acid with ammonia. In the synthesis of a related compound, a ferric oxalate salt, the ferrioxalate salt has the empirical formula Kx[Fe y (C 2 O 4) z]•nH 2 O .
Molecular Structure Analysis
The chemical formula of ammonium oxalate is (NH4)2C2O4 or NH4OOCCOONH4. Its molecular formula is C2H8N2O4 .
Chemical Reactions Analysis
Ammonium oxalate will decompose when heated, to yield oxamide: (NH4)2C2O4 → (CONH2)2 + 2 H2O. Further heating will give off carbon monoxide, dioxide, water and cyanide .
Physical and Chemical Properties Analysis
Ammonium oxalate is a colorless to white salt under standard conditions. It is odorless and non-volatile. It mixes slowly with water. It occurs naturally in many vegetables and plants .
Mechanism of Action
Safety and Hazards
Properties
CAS No. |
516-00-7 |
|---|---|
Molecular Formula |
C2H6N2O3 |
Molecular Weight |
106.08 g/mol |
IUPAC Name |
azanium;oxamate |
InChI |
InChI=1S/C2H3NO3.H3N/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);1H3 |
InChI Key |
NGARWWRAFUCMAE-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)O)N.N |
Canonical SMILES |
C(=O)(C(=O)[O-])N.[NH4+] |
| 516-00-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



